![molecular formula C15H15N3O5S B5760612 N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B5760612.png)
N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide
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Description
Synthesis Analysis
The synthesis of similar sulfonamide compounds involves multi-component reactions or specific conditions to achieve the desired product. For example, an efficient four-component synthesis was developed from N-sulfonylimines, showcasing the complexity and precision required in synthesizing such compounds (Jin et al., 2011). Additionally, the synthesis of optically active syn-α-amidoalkylphenyl sulfones from chiral aldehydes highlights the potential for creating stereochemically complex derivatives (Foresti et al., 2003).
Molecular Structure Analysis
Structural characterization through spectroscopic studies and theoretical calculations is essential for understanding the properties of sulfonamide compounds. For instance, Sarojini et al. (2013) synthesized a related compound and characterized it using various spectroscopic methods, revealing insights into its molecular structure and stability through thermal analysis (Sarojini et al., 2013).
Chemical Reactions and Properties
Mechanism of Action
Target of Action
CBKinase1_003447, also known as N2-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide, HMS2690G24, CBKinase1_015847, SMR000299567, and SR-01000265245, is a compound that primarily targets the Casein Kinase 1 (CK1) family . CK1 isoforms are known to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
The compound interacts with its targets, the CK1 isoforms, by inhibiting their activity . This inhibition can occur through several mechanisms, including the inhibition of pro-survival autophagy, regulation of MYC, or by unleashing p53-driven apoptosis .
Biochemical Pathways
The affected pathways include the cell cycle, transcription and translation pathways, cytoskeletal structure pathways, cell-cell adhesion pathways, and receptor-coupled signal transduction pathways . The downstream effects of these pathways are diverse and depend on the specific cellular context.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of CK1 isoform activity, which can lead to changes in cell cycle progression, transcription and translation processes, cytoskeletal structure, cell-cell adhesion, and signal transduction . These changes can potentially influence cell survival and proliferation.
properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-11-5-7-14(8-6-11)24(22,23)16-10-15(19)17-12-3-2-4-13(9-12)18(20)21/h2-9,16H,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHKXAIMOFHXNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794602 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide |
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